N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a benzo[d]thiazole core linked to an acetylthiophene moiety via an ethyl chain
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may impact their bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment may influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Acetylthiophene Moiety: The acetylthiophene moiety is introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Linking the Two Moieties: The final step involves the coupling of the benzo[d]thiazole core with the acetylthiophene moiety via an ethyl chain. This can be achieved through a nucleophilic substitution reaction where an ethyl halide is used to bridge the two components.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylthiophene moiety, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The benzo[d]thiazole core is known for its bioactivity, including antimicrobial, antifungal, and anticancer properties . The acetylthiophene moiety may enhance these effects by improving the compound’s ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the conjugated systems of the benzo[d]thiazole and thiophene rings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the acetylthiophene moiety, potentially reducing its bioactivity.
N-(2-(5-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a methyl group instead of an acetyl group, which may alter its reactivity and biological activity.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the presence of both the benzo[d]thiazole and acetylthiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQONJPMUQFPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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